molecular formula C10H14BrN3O B2505886 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine CAS No. 1274134-13-2

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine

Cat. No. B2505886
CAS RN: 1274134-13-2
M. Wt: 272.146
InChI Key: ATFZXAULWFSULK-UHFFFAOYSA-N
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Description

The compound 5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are important in the field of medicinal chemistry due to their presence in many biologically active molecules. The specific substitution pattern on the pyrimidine ring can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted pyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring . In the case of 5-bromo derivatives, the introduction of the bromine atom can be accomplished using elemental bromine or N-bromosuccinimide . Additionally, cross-coupling reactions, such as those involving AlMe3, can be used to introduce different substituents at the 5-position of the pyrimidine ring . The synthesis of related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves a multi-step process starting from commercially available precursors, which includes bromination and chlorination steps .

Molecular Structure Analysis

The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy . Computational methods, such as density functional theory (DFT), can be used to predict the molecular geometry, vibrational wavenumbers, and electronic properties of these compounds . Additionally, crystal structure analysis can provide detailed information about the conformation and arrangement of atoms within the molecule .

Chemical Reactions Analysis

Brominated pyrimidines can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. These reactions include nucleophilic substitution, where the bromine atom can be replaced by other groups, and coupling reactions, which can be used to create more complex molecules . The reactivity of the bromine atom also allows for the synthesis of various derivatives, which can be tailored for specific biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by the substituents on the pyrimidine ring. The presence of a bromine atom can affect the compound's melting point, solubility, and stability. The electronic properties, such as the band gap energy and charge transfer within the molecule, can be evaluated from computational studies and spectroscopic data . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity and interaction with biological targets.

Scientific Research Applications

Chemical Synthesis and Derivative Development

5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine and its analogs have primarily been studied for their utility in synthesizing various biheterocycles and derivatives, contributing significantly to the field of organic chemistry. These compounds serve as precursors or intermediates in the creation of complex molecules with potential applications in pharmaceuticals and materials science.

  • Biheterocycle Synthesis:

    • A precursor, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, was utilized for synthesizing a new series of biheterocycles, specifically (1,2,3-triazol-1-yl)methyl-pyrimidine compounds. This process involved nucleophilic substitution and azide–alkyne cycloaddition reactions, demonstrating the compound's utility in creating structurally complex molecules (Aquino et al., 2017).
  • Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives:

    • The compound served as an intermediate in the synthesis of novel pyrimido[4,5-e][1,3,4]thiadiazine derivatives. This involved a series of reactions including treatment with carbon disulfide and alkyl halides, showcasing its role in producing compounds with potential medicinal and chemical applications (Rahimizadeh et al., 2007).
  • Heterocyclic Core Synthesis:

    • The compound was pivotal in the efficient synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. The methodology developed provided a high-yielding route suitable for large-scale synthesis, indicating its importance in industrial-scale chemical production (Morgentin et al., 2009).
  • Pharmacological Studies:

    • Various pyrimidine derivatives, including those synthesized from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, were screened for their antioxidant, anti-inflammatory, and analgesic activities. This highlights the compound's significance in the development of new pharmacologically active agents (Adhikari et al., 2012).
  • Antifungal Activity:

    • Novel pyrimidine derivatives synthesized from the compound demonstrated significant antifungal activity against various fungal strains. This indicates its potential in the development of antifungal agents and contributes to the field of agricultural and pharmaceutical chemistry (Wu et al., 2021).

Safety and Hazards

The compound is considered an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-bromo-2-(1-methylpiperidin-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZXAULWFSULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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